molecular formula C8H7LiNP B14418121 lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide CAS No. 84759-29-5

lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide

Cat. No.: B14418121
CAS No.: 84759-29-5
M. Wt: 155.1 g/mol
InChI Key: GYODYOMPELPQIW-UHFFFAOYSA-N
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Description

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is a chemical compound with the molecular formula C8H8LiNPS It is an organolithium compound that contains a benzazaphosphole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide typically involves the reaction of 1-methyl-2H-1,3-benzazaphosphole with an organolithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or pentane to facilitate the formation of the organolithium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted benzazaphosphole compounds .

Scientific Research Applications

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the lithium atom, which enhances the reactivity of the compound. The benzazaphosphole ring system also contributes to its unique reactivity and interaction with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Lithium;1-methyl-2H-1,3-benzazaphosphole: Similar structure but lacks the ide group.

    Lithium;1-methyl-2H-1,3-benzazaphosphol-2-oxide: Contains an oxide group instead of the ide group.

    Lithium;1-methyl-2H-1,3-benzazaphosphol-2-thiol: Contains a thiol group instead of the ide group.

Uniqueness

Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is unique due to its specific structural features and reactivity. The presence of the ide group and the lithium atom enhances its nucleophilic properties, making it a valuable reagent in organic synthesis. Its unique reactivity also allows for the formation of a wide range of derivatives, which can be used in various scientific and industrial applications .

Properties

CAS No.

84759-29-5

Molecular Formula

C8H7LiNP

Molecular Weight

155.1 g/mol

IUPAC Name

lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide

InChI

InChI=1S/C8H7NP.Li/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-5H,1H3;/q-1;+1

InChI Key

GYODYOMPELPQIW-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN1[C-]=PC2=CC=CC=C21

Origin of Product

United States

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